叔丁基苯甲酰氨基甲酸酯

描述

Tert-butyl benzoylcarbamate is a compound used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis Analysis

Tert-butyl benzoylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .

Molecular Structure Analysis

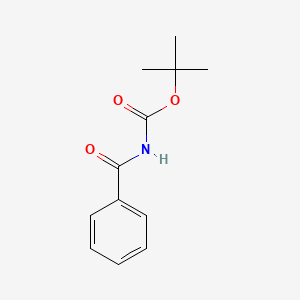

The molecular formula of Tert-butyl benzoylcarbamate is C12H17NO2 . The InChI code is InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) . The Canonical SMILES is CC(C)(C)OC(=O)NCC1=CC=CC=C1 .

Chemical Reactions Analysis

The gaseous decomposition product of Tert-butyl benzoylcarbamate is tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol .

Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl benzoylcarbamate is 207.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Exact Mass is 207.125928785 g/mol .

科学研究应用

基因毒性评估

叔丁基化合物,包括叔丁基苯甲酰氨基甲酸酯,是更广泛化学研究的一部分。例如,在研究甲基叔丁基醚 (MTBE) 及相关化合物的基因毒性作用时,发现这些常见于汽油中的化学物质会诱发人类淋巴细胞的 DNA 损伤。这种损伤包括 DNA 链断裂和氧化碱基修饰,突出了此类化合物的基因毒性潜力 (Chen et al., 2008)。

有机合成和化学转化

与叔丁基苯甲酰氨基甲酸酯相关的叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯已用于有机合成。这些化合物在与有机金属反应时表现为 N-(Boc)-保护的亚硝酮,生成 N-(Boc)羟胺,并被证明可作为有机合成中的构建模块 (Guinchard et al., 2005)。

化学传感材料

在一项专注于苯并噻唑改性的叔丁基咔唑衍生物的研究中,发现这些化合物(包括具有叔丁基部分的化合物)可以凝胶化某些溶剂并发出强烈的蓝光。此特性使其适用于检测酸蒸气的荧光传感材料,展示了叔丁基化合物在传感器技术中的应用 (Sun et al., 2015)。

环境修复

已研究类似于叔丁基苯甲酰氨基甲酸酯的叔丁基化合物用于环境修复应用。例如,使用 UV/H2O2 工艺降解甲基叔丁基醚 (MTBE) 的研究表明形成了各种副产物,包括叔丁醇 (TBA)。这项研究对于理解叔丁基化合物在环境过程中的行为及其在修复地下水方面的潜力至关重要 (Stefan et al., 2000)。

光物理动力学

一类基于 2-(2'-羟基苯基)苯并噻唑的化合物(包括带有叔丁基基团的衍生物)因其独特的光物理性质而受到研究。这些化合物表现出聚集诱导的发射增强,这对于理解发光材料在不同状态下的动力学非常重要 (Qian et al., 2007)。

作用机制

Target of Action

Tert-butyl benzoylcarbamate, also known as Boc-protected amine , is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various organic molecules . These amine groups play crucial roles in a wide range of biochemical reactions and pathways.

Mode of Action

The compound acts by forming a carbamate linkage with the amine group, thereby protecting it from unwanted reactions during the synthesis process . This protection is particularly important during multi-step synthesis processes, where selective reactions are required .

Biochemical Pathways

The use of tert-butyl benzoylcarbamate in organic synthesis impacts several biochemical pathways. It is involved in the synthesis of carbamates, a class of compounds that have diverse biological activities and are found in a variety of pharmaceuticals and pesticides . The compound’s role in these pathways is primarily protective, ensuring that the correct products are formed during synthesis .

Result of Action

The primary result of the action of tert-butyl benzoylcarbamate is the protection of amine groups during organic synthesis . This protection allows for selective reactions to occur, leading to the formation of the desired products . After the synthesis is complete, the Boc group can be removed under acidic conditions or by heat , allowing the amine group to participate in further reactions.

Action Environment

The action of tert-butyl benzoylcarbamate is influenced by various environmental factors. For instance, the efficiency of the protection and deprotection processes can be affected by the pH, temperature, and the presence of other reactive species . Careful control of these environmental factors is therefore crucial for the successful use of this compound in organic synthesis.

未来方向

属性

IUPAC Name |

tert-butyl N-benzoylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHAAIDHDCOFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30527371 | |

| Record name | tert-Butyl benzoylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl benzoylcarbamate | |

CAS RN |

88000-67-3 | |

| Record name | tert-Butyl benzoylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B3058047.png)

![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3058067.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 8-methyl-2-phenyl-](/img/structure/B3058069.png)